Cas no 140910-91-4 (8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine)

8-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazolopyrazine core with chloro and isopropyl substituents. This structure imparts significant reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the isopropyl moiety contributes to steric and electronic modulation. Its rigid bicyclic framework is advantageous for designing bioactive molecules, particularly in kinase inhibition and CNS-targeting applications. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its well-defined synthetic route ensures consistent purity, supporting reproducible research and development outcomes. This scaffold is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.
8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine structure
140910-91-4 structure
Product Name:8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine
CAS No:140910-91-4
MF:C8H9ClN4
MW:196.63685965538
MDL:MFCD20303915
CID:1299537
PubChem ID:64369273
Update Time:2025-10-29

8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Triazolo[4,3-a]pyrazine, 8-chloro-3-(1-methylethyl)-
    • 8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine
    • AKOS013691903
    • CS-0445958
    • 8-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine
    • 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
    • MFCD20303915
    • AS-70635
    • EN300-155018
    • 140910-91-4
    • MDL: MFCD20303915
    • Inchi: 1S/C8H9ClN4/c1-5(2)7-11-12-8-6(9)10-3-4-13(7)8/h3-5H,1-2H3
    • InChI Key: MFTBJYOSQWWQBN-UHFFFAOYSA-N
    • SMILES: ClC1C2=NN=C(C(C)C)N2C=CN=1

Computed Properties

  • Exact Mass: 196.05177
  • Monoisotopic Mass: 196.052
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1A^2
  • XLogP3: 2.2

Experimental Properties

  • PSA: 43.08

8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine Pricemore >>

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8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine Suppliers

Amadis Chemical Company Limited
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(CAS:140910-91-4)8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Order Number:A1059324
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:51
Price ($):626.0
Email:sales@amadischem.com

Additional information on 8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Professional Introduction to 8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 140910-91-4)

8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 140910-91-4, belongs to a class of heterocyclic molecules that exhibit a unique combination of structural and functional properties. The presence of multiple nitrogen-containing rings in its molecular structure imparts a high degree of reactivity and potential biological activity, making it a valuable scaffold for the design of novel therapeutic agents.

The compound's structure consists of a triazolo[4,3-a]pyrazine core, which is further functionalized with a chloro substituent at the 8-position and an isopropyl group at the 3-position. This specific arrangement of functional groups contributes to its distinct chemical behavior and makes it a promising candidate for further investigation in drug discovery programs. The 8-chloro moiety, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, while the propan-2-yl group introduces additional conformational flexibility.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various biological pathways associated with human diseases. The triazolo[4,3-a]pyrazine scaffold has been extensively studied for its potential applications in oncology, immunology, and anti-inflammatory therapies. Researchers have leveraged its structural features to develop molecules that can modulate key enzymes and receptors involved in disease progression. For instance, studies have demonstrated that derivatives of this scaffold can inhibit the activity of Janus kinases (JAKs), which are critical mediators of inflammatory responses.

The synthesis of 8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the chloro substituent typically occurs via electrophilic aromatic substitution reactions, while the attachment of the isopropyl group is often achieved through nucleophilic substitution or condensation reactions. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been reported to improve yield and purity.

One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. Preclinical studies have shown that derivatives of this scaffold can exhibit potent activity against various disease targets. For example, researchers have identified analogs that demonstrate significant inhibitory effects on cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells. Additionally, modifications to the molecular structure have led to compounds with enhanced selectivity and reduced toxicity profiles.

The pharmacokinetic properties of 8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine are also an area of active investigation. Studies have focused on optimizing solubility, bioavailability, and metabolic stability to ensure effective delivery to target tissues. Computational modeling techniques have been employed to predict how different structural modifications will impact these properties. These efforts have resulted in promising candidates for further preclinical development.

In conclusion, 8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 140910-91-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable tool for researchers seeking to develop novel therapeutic agents. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:140910-91-4)8-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine
A1059324
Purity:99%
Quantity:1g
Price ($):626.0
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